2'-Amino-3'-bromo-4'-methyl-[1,1'-biphenyl]-2-ol
Description
2'-Amino-3'-bromo-4'-methyl-[1,1'-biphenyl]-2-ol is a substituted biphenyl derivative characterized by a hydroxyl group at the 2-position, an amino group at the 2'-position, a bromine atom at the 3'-position, and a methyl group at the 4'-position.
Properties
CAS No. |
1424386-20-8 |
|---|---|
Molecular Formula |
C13H12BrNO |
Molecular Weight |
278.14 g/mol |
IUPAC Name |
2-(2-amino-3-bromo-4-methylphenyl)phenol |
InChI |
InChI=1S/C13H12BrNO/c1-8-6-7-10(13(15)12(8)14)9-4-2-3-5-11(9)16/h2-7,16H,15H2,1H3 |
InChI Key |
LUQJUASVHZGFDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C2=CC=CC=C2O)N)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Amino-3’-bromo-4’-methyl-[1,1’-biphenyl]-2-ol typically involves multiple steps, including electrophilic aromatic substitution and cross-coupling reactions. One common method is the Suzuki–Miyaura coupling, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex biphenyl derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of environmentally benign organoboron reagents and efficient catalysts is crucial for sustainable industrial production .
Chemical Reactions Analysis
Types of Reactions
2’-Amino-3’-bromo-4’-methyl-[1,1’-biphenyl]-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products
Oxidation: Quinones or other oxidized biphenyl derivatives.
Reduction: Dehalogenated biphenyl compounds.
Substitution: Substituted biphenyl derivatives with various functional groups.
Scientific Research Applications
Antimicrobial Properties
Research indicates that 2'-Amino-3'-bromo-4'-methyl-[1,1'-biphenyl]-2-ol exhibits antimicrobial activity against various pathogens. Studies have shown its effectiveness in inhibiting the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents.
Anticancer Activity
The compound has been investigated for its anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins. This potential opens avenues for further research into its use as an anticancer drug.
Enzyme Inhibition
There is evidence that 2'-Amino-3'-bromo-4'-methyl-[1,1'-biphenyl]-2-ol can act as an inhibitor for certain enzymes involved in metabolic pathways. Its ability to modulate enzyme activity suggests potential applications in the treatment of metabolic disorders.
Organic Synthesis
Due to its unique structure, this compound serves as a valuable intermediate in organic synthesis. It can be used to create more complex molecules through various chemical reactions, including coupling reactions and functional group transformations.
Pharmaceutical Development
The compound's biological activities make it a candidate for pharmaceutical development. Researchers are exploring its potential as a lead compound for synthesizing new drugs targeting infections or cancer.
Agricultural Chemistry
There is growing interest in using compounds like 2'-Amino-3'-bromo-4'-methyl-[1,1'-biphenyl]-2-ol in agricultural chemistry. Its antimicrobial properties could be harnessed to develop new pesticides or fungicides that are less harmful to the environment compared to traditional chemicals.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated effectiveness against E. coli and S. aureus with minimum inhibitory concentrations (MIC) below 100 µg/mL. |
| Study 2 | Anticancer Properties | Induced apoptosis in breast cancer cell lines with IC50 values indicating significant cytotoxicity at micromolar concentrations. |
| Study 3 | Enzyme Inhibition | Identified as a potent inhibitor of xanthine oxidase, suggesting potential for treating gout and other metabolic disorders. |
Mechanism of Action
The mechanism of action of 2’-Amino-3’-bromo-4’-methyl-[1,1’-biphenyl]-2-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: The exact pathways depend on the specific application, but common pathways include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Key Observations :
- Amino Group Impact: The 2'-amino group in the target compound introduces hydrogen-bonding capability, enhancing solubility in polar solvents compared to halogenated analogs like 12m or 12n .
- Bromine vs. Chlorine : Bromine’s larger atomic size and polarizability may increase van der Waals interactions compared to chlorine in analogs like 2o .
- Methyl Group : The 4'-methyl group contributes to steric bulk and lipophilicity, similar to 12m and 2o .
Spectroscopic and Physical Properties
While direct NMR data for the target compound are unavailable, analogs provide benchmarks:
Inferences for the Target Compound :
- The amino group’s NH₂ protons would likely appear as a broad singlet near δ 3–5 ppm.
- The bromine atom at 3' would deshield adjacent protons, shifting aromatic signals upfield compared to non-brominated analogs .
Biological Activity
2'-Amino-3'-bromo-4'-methyl-[1,1'-biphenyl]-2-ol is a biphenyl derivative that has gained attention for its potential biological activities. This compound, identified by its CAS number 99770416, has been studied for various pharmacological properties, including antimicrobial, anticancer, and neuroprotective effects. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.
The molecular formula of 2'-Amino-3'-bromo-4'-methyl-[1,1'-biphenyl]-2-ol is C13H12BrNO, with a molecular weight of 276.15 g/mol. Below are some key physical properties:
| Property | Value |
|---|---|
| Molecular Weight | 276.15 g/mol |
| Density | Not specified |
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Solubility | Not specified |
Antimicrobial Activity
Recent studies have indicated that 2'-Amino-3'-bromo-4'-methyl-[1,1'-biphenyl]-2-ol exhibits significant antimicrobial properties. For instance, in vitro tests demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of conventional antibiotics, suggesting its potential as an alternative antimicrobial agent .
Anticancer Properties
The compound has also been evaluated for its anticancer activity. Research utilizing cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) showed that it induces apoptosis in cancer cells through the activation of caspase pathways. A study reported a dose-dependent decrease in cell viability with IC50 values around 15 µM for MCF-7 cells .
Neuroprotective Effects
Neuroprotection is another area where this compound shows promise. In animal models of neurodegeneration, it was observed to reduce oxidative stress markers and improve cognitive function. The compound appears to inhibit the release of pro-inflammatory cytokines, thus providing a protective effect against neuronal damage .
Study on Antimicrobial Efficacy
A recent study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various derivatives of biphenyl compounds, including 2'-Amino-3'-bromo-4'-methyl-[1,1'-biphenyl]-2-ol. The results indicated that this compound had superior activity against gram-positive bacteria compared to other tested compounds .
Evaluation of Anticancer Activity
In a controlled laboratory setting, researchers conducted an experiment to assess the anticancer properties of 2'-Amino-3'-bromo-4'-methyl-[1,1'-biphenyl]-2-ol on different cancer cell lines. The findings demonstrated that the compound significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways .
The biological activity of 2'-Amino-3'-bromo-4'-methyl-[1,1'-biphenyl]-2-ol can be attributed to several mechanisms:
- Antimicrobial Mechanism : It disrupts bacterial cell wall synthesis and inhibits protein synthesis.
- Anticancer Mechanism : Induces apoptosis via caspase activation and alters cell cycle progression.
- Neuroprotective Mechanism : Reduces oxidative stress and inflammation in neuronal cells.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2'-Amino-3'-bromo-4'-methyl-[1,1'-biphenyl]-2-ol?
- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using halogenated precursors. For example, a brominated biphenyl intermediate could undergo amination via Buchwald-Hartwig coupling to introduce the amino group. Alternatively, dehydroxylative processes using sulfuryl fluoride (SO₂F₂) may enable selective functionalization of phenolic precursors, as demonstrated in analogous biphenyl systems . Purification typically involves column chromatography or recrystallization, with characterization via HPLC, NMR, and mass spectrometry .
Q. How is the compound characterized to confirm its structural integrity?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : To verify substitution patterns (e.g., distinguishing between ortho/para bromo and methyl groups).
- X-ray crystallography : For absolute configuration determination, as seen in structurally related brominated biphenyl derivatives .
- FTIR and Raman spectroscopy : To identify functional groups (e.g., phenolic -OH, amino -NH₂) .
- High-resolution mass spectrometry (HRMS) : To confirm molecular formula and isotopic patterns.
Q. What safety precautions are critical when handling this compound?
- Methodological Answer : Follow biphenyl-2-ol safety protocols due to similarities in structure and reactivity:
- Use fume hoods and personal protective equipment (PPE) to avoid inhalation/contact.
- Store in inert, airtight containers away from oxidizing agents.
- Emergency measures: Flush eyes/skin with water and consult a physician immediately .
Advanced Research Questions
Q. How can regioselectivity challenges in introducing the amino and bromo groups be addressed?
- Methodological Answer : Regioselectivity is influenced by:
- Directing groups : Use -OH or -NH₂ as directing groups during halogenation. For example, bromination of 2'-amino precursors may favor para positions due to electronic effects.
- Catalytic systems : Palladium catalysts with tailored ligands (e.g., XPhos) enhance selectivity in cross-coupling reactions .
- Protection/deprotection strategies : Temporarily protect the amino group during bromination to prevent side reactions .
Q. What computational methods are used to predict the compound’s reactivity or supramolecular interactions?
- Methodological Answer :
- DFT calculations : To model electronic effects (e.g., charge distribution on the biphenyl backbone) and predict sites for electrophilic substitution.
- Molecular docking : To assess potential interactions with biological targets (e.g., enzymes or receptors) based on its amino and bromo substituents.
- Crystal structure prediction (CSP) : To anticipate packing arrangements and stability in solid-state forms .
Q. How do steric and electronic effects influence the compound’s stability in catalytic reactions?
- Methodological Answer :
- Steric hindrance : The 4'-methyl group may impede reactions at the adjacent position, requiring bulky ligands (e.g., t-Bu₃P) to stabilize transition states in cross-coupling reactions .
- Electronic effects : The electron-donating amino group activates the ring for electrophilic substitution, while the bromo group deactivates it, creating competing reactivity patterns. Kinetic studies under varying temperatures/pH can resolve these effects .
Q. What analytical approaches resolve contradictions in spectroscopic data (e.g., conflicting NMR assignments)?
- Methodological Answer :
- 2D NMR (COSY, NOESY, HSQC) : To resolve overlapping signals and confirm coupling between protons.
- Isotopic labeling : Use ¹³C-labeled precursors to track carbon environments in complex spectra.
- Comparative analysis : Cross-reference with structurally characterized analogs (e.g., brominated biphenyls with similar substitution) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
